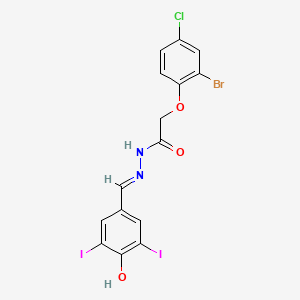![molecular formula C14H16BrClN2O2 B6058337 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)
5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is produced through a specific synthesis method. The compound has been found to have numerous biochemical and physiological effects, as well as a mechanism of action that is of interest to researchers. In
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide involves its inhibition of PARP. PARP is an enzyme that is involved in DNA repair, and inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death. PARP inhibitors such as 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide have been found to be particularly effective in cancer treatment, as cancer cells are often more reliant on PARP-mediated DNA repair than normal cells.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has been found to have numerous biochemical and physiological effects. In addition to its inhibition of PARP, it has been found to have anti-inflammatory effects and to be a potent antioxidant. It has also been found to have neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide in lab experiments is its specificity for PARP inhibition. This allows researchers to selectively target PARP-mediated DNA repair processes without affecting other cellular processes. However, one limitation of using 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research involving 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide. One area of interest is the development of more potent and selective PARP inhibitors for cancer treatment. Another area of interest is the investigation of the compound's potential therapeutic applications in neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular processes beyond PARP inhibition.
Métodos De Síntesis
5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is produced through a specific synthesis method. The synthesis involves the reaction of 5-bromo-2-chlorobenzoyl chloride and N-(3-aminopropyl)pyrrolidine in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride to produce the final compound, 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has a wide range of scientific research applications. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. 5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN2O2/c15-10-4-5-12(16)11(9-10)14(20)17-6-2-8-18-7-1-3-13(18)19/h4-5,9H,1-3,6-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXXBZRZTJEUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)

![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)

![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![4-ethyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6058311.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6058335.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzenesulfonamide](/img/structure/B6058346.png)
![2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6058353.png)
![methyl (4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6058354.png)